SiroliMus-D3, also known as Rapamycin-D3, is a deuterated derivative of the macrolide antibiotic rapamycin. Originally isolated from Streptomyces hygroscopicus, rapamycin has gained attention for its immunosuppressive properties and potential anti-cancer effects. The deuterated form, SiroliMus-D3, is particularly useful in pharmacokinetic studies due to its isotopic labeling, which allows for precise tracking of the compound in biological systems.
SiroliMus-D3 is synthesized from rapamycin, which itself is derived from a bacterial source. The compound is employed in various scientific applications, especially in studies involving the mechanistic pathways of rapamycin and its analogs.
SiroliMus-D3 falls under several classifications:
The synthesis of SiroliMus-D3 involves deuteration of rapamycin, which can be achieved through various chemical reactions that replace hydrogen atoms with deuterium. This process typically requires controlled conditions to ensure that the integrity of the macrolide structure is maintained while introducing deuterium.
The synthesis can be conducted using methods such as:
The molecular structure of SiroliMus-D3 retains the core structure of rapamycin, characterized by a large lactone ring and multiple functional groups that contribute to its biological activity. The incorporation of deuterium alters the physical properties slightly but does not significantly affect its biological function.
SiroliMus-D3 participates in various chemical reactions typical for macrolides. These include:
The stability of SiroliMus-D3 under different pH conditions and temperatures is crucial for its applications in biological studies. The compound is generally stable but can undergo degradation if exposed to extreme conditions.
SiroliMus-D3 functions primarily as an inhibitor of the mammalian target of rapamycin (mTOR), a key regulator of cell growth and metabolism. Upon entering cells, it forms a complex with immunophilin FKBP12. This complex inhibits mTOR signaling pathways involved in protein synthesis and cell cycle progression.
Research indicates that SiroliMus-D3 effectively down-regulates cyclin D3 and other cell cycle proteins, leading to G1 phase arrest in cancer cells . The mechanism involves:
The presence of deuterium affects the compound's isotopic signature without altering its fundamental pharmacological properties.
SiroliMus-D3 has several scientific uses:
Sirolimus-D3 (C51H76D3NO13), also termed Rapamycin-D3, is a deuterated analog of the macrolide immunosuppressant sirolimus. Its molecular weight is 917.19 g/mol, with deuterium atoms incorporated at the C-30 methoxy group (–OCD3), replacing the three hydrogen atoms in the native compound’s methoxy moiety (–OCH3) [1] [5] [7]. This isotopic substitution retains the core structure—a 31-membered macrocyclic lactone with conjugated triene system—while altering physicochemical properties minimally. The deuterium labeling occurs at a metabolically vulnerable site, as hepatic demethylation is a primary clearance pathway for rapamycin [2] [8].
Table 1: Key Chemical Properties of Sirolimus-D3/Rapamycin-D3
Property | Specification |
---|---|
Molecular Formula | C51H76D3NO13 |
CAS Registry Number | 392711-19-2 |
Exact Mass | 917.19 g/mol |
Isotopic Enrichment | ≥93% deuterated (d3) form |
Deuterium Position | C-30 methoxy group (–OCD3) |
Structural Similarity | Retains mTOR-binding FKBP12 domain |
The rationale for deuterium labeling stems from the kinetic isotope effect (KIE), where carbon-deuterium bonds exhibit ~6–10-fold slower cleavage rates than carbon-hydrogen bonds. This strategically delays oxidative metabolism by cytochrome P450 enzymes, thereby extending the compound’s half-life in analytical applications without altering target binding [2] [5].
Deuterated rapamycin analogs emerged from efforts to enhance the utility of sirolimus as a research tool. Sirolimus itself was isolated in 1972 from Streptomyces hygroscopicus found on Easter Island (Rapa Nui) [3]. Initial studies focused on its antifungal properties, but its immunosuppressive and antiproliferative activities soon became prominent. The discovery of mTOR (mammalian Target of Rapamycin) in 1991 established its mechanism: forming a complex with FKBP12 to allosterically inhibit mTORC1, a master regulator of cell growth and autophagy [3] [6].
The development of deuterated versions accelerated in the early 2000s with advances in stable isotope applications. Sirolimus-D3 was first synthesized to serve as an internal standard in mass spectrometry, addressing the need for a molecule with identical chromatographic behavior to sirolimus but distinct mass signatures (e.g., +3 Da shift) [1] [7]. This allowed precise quantification of sirolimus in biological matrices during therapeutic drug monitoring for transplant patients [5] [8]. Subsequent research explored deuterium’s potential to refine pharmacokinetics, mirroring the "deuterium switch" strategy used in drugs like deutetrabenazine [2].
Deuterium substitution in sirolimus confers three principal advantages:
Analytical Precision: Sirolimus-D3 is indispensable in LC-MS/GC-MS workflows for organ transplant monitoring. As an internal standard, it corrects for matrix effects and extraction losses, enabling absolute quantification of sirolimus with >95% accuracy. Its near-identical chemical behavior ensures co-elution with the analyte, while the mass difference permits unambiguous detection [1] [7] [8].
Metabolic Stability: Deuterium at the C-30 position impedes O-demethylation—a major metabolic pathway mediated by CYP3A4. Though not a therapeutic drug itself, Sirolimus-D3 provides proof-of-concept for deuterated rapalogs. Studies show deuterium can reduce intrinsic clearance, potentially enabling less frequent dosing or lower therapeutic doses of future analogs [2] [9].
Mechanistic Selectivity: Research suggests intermittent sirolimus dosing (e.g., once every 5 days) inhibits mTORC1 (pro-growth) while sparing mTORC2 (pro-survival), mitigating glucose intolerance [9]. Deuterium’s ability to prolong half-life may enhance this selectivity by sustaining mTORC1 suppression without continuous exposure, thereby minimizing mTORC2 inhibition [2] [9].
Table 2: Pharmacological Impact of Deuterium Substitution
Property | Native Sirolimus | Sirolimus-D3 | Functional Significance |
---|---|---|---|
Metabolic Site | C-30 O-demethylation | Deuterium-protected site | Resistance to CYP3A4 cleavage |
mTORC1 Inhibition | IC50 = 0.1 nM | Equivalent activity | Maintains target engagement |
Analytical Role | Analyte | Internal standard | Enables precise LC-MS quantification |
Therapeutic Potential | Immunosuppression | Enhanced metabolic stability | Basis for next-gen rapalogs |
Additionally, Sirolimus-D3 reveals synergistic interactions with other agents. In vitro studies demonstrate potent synergy with 1,25-dihydroxyvitamin D3 in suppressing lymphocyte proliferation (combination index = 0.01 at 50% inhibition), attributed to complementary immunomodulatory pathways [4]. This synergy, replicated in vivo in autoimmune encephalitis models, underscores deuterated rapamycin’s utility in exploring combinatorial regimens [4] [9].
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3